2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a highly specialized chemical compound known for its unique structural attributes and potential applications in diverse scientific domains. This compound falls under the category of thieno[3,2-d]pyrimidine derivatives, which are noted for their wide range of biological activities and their use as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1 Synthesis of Thieno[3,2-d]pyrimidine Core: : This step involves cyclization reactions using 2-aminothiophene derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Step 2 Functionalization: : Introducing butyl and oxo groups through substitution reactions, often facilitated by strong bases or organometallic reagents.
Step 3 N-alkylation: : This involves the reaction of the intermediate with N-(4-chlorobenzyl)acetamide, typically using catalysts like cesium carbonate in an organic solvent.
Industrial Production Methods
For industrial-scale production, the processes are optimized to ensure higher yields and purity. This often involves using continuous flow reactors to maintain precise control over reaction conditions, minimizing by-products and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the butyl side chain, leading to the formation of hydroxyl and carbonyl derivatives.
Reduction: : The keto groups in the compound can be reduced to alcohols using agents like lithium aluminum hydride.
Substitution: : The chlorine atom in the chlorobenzyl group can be substituted by various nucleophiles, yielding diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Sodium azide, primary amines.
Major Products
Oxidized Derivatives: : Hydroxylated or ketone derivatives of the butyl side chain.
Reduced Products: : Alcohol derivatives of the keto groups.
Substituted Compounds: : Derivatives with different substituents on the chlorobenzyl group.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide has garnered significant attention in multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.
Medicine: : Examined for its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer research.
Industry: : Utilized in the production of specialty chemicals and as a precursor in material science applications.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can bind to specific enzymes, inhibiting their activity and thereby altering biochemical pathways.
Pathways Involved: : Affects pathways related to cell proliferation and inflammation, making it a candidate for anticancer and anti-inflammatory applications.
Comparison with Similar Compounds
Compared to other thieno[3,2-d]pyrimidine derivatives, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide stands out due to:
Structural Uniqueness: : The presence of the butyl side chain and chlorobenzyl group provides unique reactivity and binding properties.
Enhanced Bioactivity: : Demonstrates higher potency in biological assays compared to other similar compounds.
List of Similar Compounds
2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1-yl derivatives without the butyl side chain.
Thieno[3,2-d]pyrimidines with different alkyl or aryl substitutions.
Properties
CAS No. |
1252843-98-3 |
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Molecular Formula |
C19H20ClN3O3S |
Molecular Weight |
405.9 |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) |
InChI Key |
DTICTWHRXIKILR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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